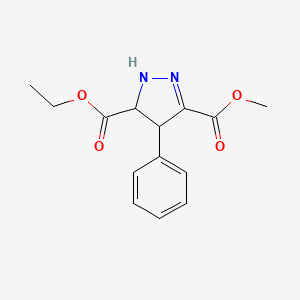
1-Benzyloxy-4-chloro-2-iodo-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyloxy-4-chloro-2-iodo-benzene is an organic compound with the molecular formula C13H10ClIO It is a derivative of benzene, featuring a benzyloxy group at the first position, a chlorine atom at the fourth position, and an iodine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-4-chloro-2-iodo-benzene can be synthesized through a multi-step process involving halogen exchange reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyloxy-4-chloro-2-iodo-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) are often used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol, are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of this compound with another aromatic compound.
Applications De Recherche Scientifique
1-Benzyloxy-4-chloro-2-iodo-benzene has several applications in scientific research, including:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Benzyloxy-4-chloro-2-iodo-benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1-Benzyloxy-4-chloro-2-bromo-benzene: Similar structure but with a bromine atom instead of iodine.
1-Benzyloxy-4-chloro-2-fluoro-benzene: Similar structure but with a fluorine atom instead of iodine.
1-Benzyloxy-4-chloro-2-nitro-benzene: Similar structure but with a nitro group instead of iodine.
Uniqueness: 1-Benzyloxy-4-chloro-2-iodo-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain types of chemical reactions, such as coupling reactions .
Propriétés
Numéro CAS |
100398-25-2 |
|---|---|
Formule moléculaire |
C13H10ClIO |
Poids moléculaire |
344.57 g/mol |
Nom IUPAC |
4-chloro-2-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
OODCZCBJWKICJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




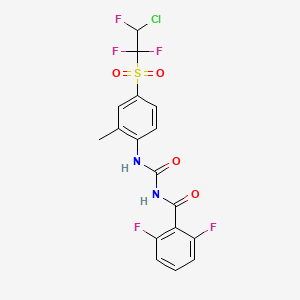
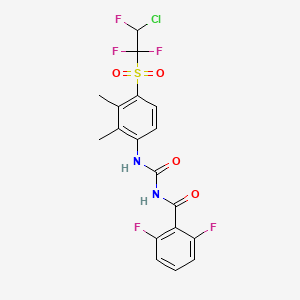
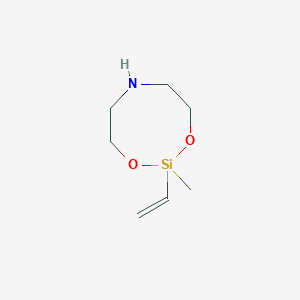
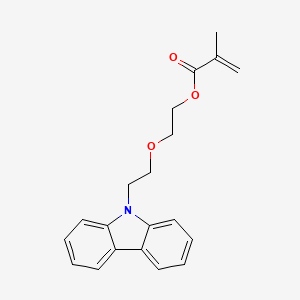
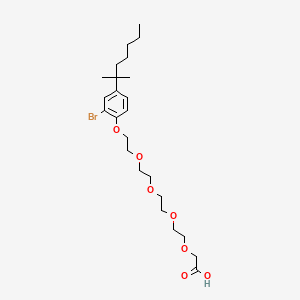
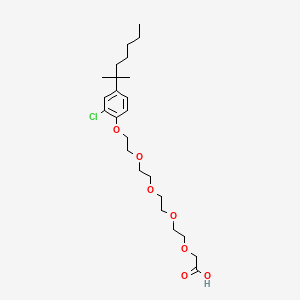
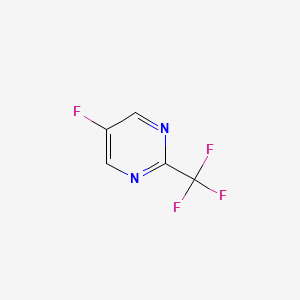
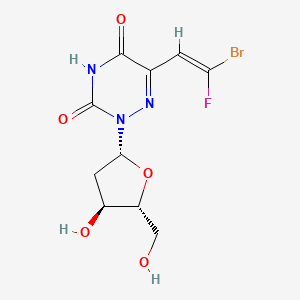
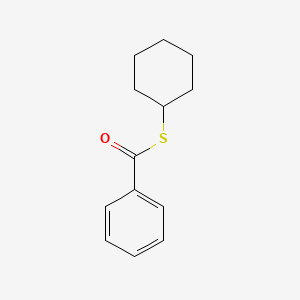
![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)
![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)
